Phenoxathiin, 2-bromo-8-fluoro-
CAS No.: 56348-73-3
Cat. No.: VC16988206
Molecular Formula: C12H6BrFOS
Molecular Weight: 297.14 g/mol
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Specification
| CAS No. | 56348-73-3 |
|---|---|
| Molecular Formula | C12H6BrFOS |
| Molecular Weight | 297.14 g/mol |
| IUPAC Name | 2-bromo-8-fluorophenoxathiine |
| Standard InChI | InChI=1S/C12H6BrFOS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
| Standard InChI Key | ODBYMOHYZJPRIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)Br |
Introduction
Structural Characteristics and Molecular Configuration
The molecular framework of phenoxathiin, 2-bromo-8-fluoro-, consists of a phenoxathiin core—a tricyclic system formed by fusing a benzene ring with a thiophene ring via an oxygen bridge. The bromine atom at position 2 and fluorine at position 8 introduce significant electronic and steric effects. Bromine, as a heavy halogen, enhances polarizability and influences intermolecular interactions, while fluorine’s electronegativity modulates electron density across the aromatic system .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₆BrFOS |
| Molecular Weight | 297.14 g/mol |
| Halogen Substituents | Br (Position 2), F (Position 8) |
| Ring System | Benzene-fused thiophene with oxygen |
| Electrophilic Sites | Activated by Br and F substituents |
The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in organic electronics. The bromine atom also serves as a reactive site for further functionalization via cross-coupling reactions .
Synthetic Methodologies
While no explicit synthesis route for 2-bromo-8-fluoro-phenoxathiin is documented, analogous phenoxathiin derivatives are typically synthesized through cyclization reactions. A plausible approach involves:
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Friedel-Crafts Acylation: Introducing halogen substituents via electrophilic aromatic substitution on a pre-formed phenoxathiin core.
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Nucleophilic Aromatic Substitution (SₙAr): Leveraging electron-withdrawing groups to facilitate halogen exchange .
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Multi-Step Halogenation: Sequential bromination and fluorination using agents like N-bromosuccinimide (NBS) and Selectfluor .
A recent advance in aryne chemistry demonstrates the utility of bromothiolation reactions for installing bromine and sulfur-containing groups on aromatic systems. Adapting this method, 3-methoxybenzyne intermediates could undergo regioselective bromofluorination to yield the target compound .
Biological Activities and Mechanistic Insights
Phenoxathiin derivatives exhibit antimicrobial properties, with halogenation often enhancing bioactivity. For instance, sulfonated phenoxathiin macrocycles show efficacy against Gram-positive bacteria by disrupting cell membrane integrity . The bromine and fluorine in 2-bromo-8-fluoro-phenoxathiin likely amplify this effect through increased lipophilicity and target binding affinity.
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